molecular formula C6H12Cl2N2OS B2562714 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride CAS No. 2138525-32-1

2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride

Cat. No.: B2562714
CAS No.: 2138525-32-1
M. Wt: 231.14
InChI Key: QOCFDXMRBOFMNE-UHFFFAOYSA-N
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Description

2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride is a chiral amino alcohol derivative featuring a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur. The compound’s dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Thiazole-containing compounds are widely studied for their bioactivity, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS.2ClH/c7-5(4-9)3-6-8-1-2-10-6;;/h1-2,5,9H,3-4,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCFDXMRBOFMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride typically involves the reaction of thiazole derivatives with appropriate amino alcohols. One common method includes the reaction of 2-aminothiazole with epichlorohydrin under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by purification steps to isolate the compound .

Industrial Production Methods

Industrial production of 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

The thiazole ring structure in 2-amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride is significant for its biological activity. Thiazole derivatives are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds containing thiazole moieties can inhibit specific cancer cell lines. For instance, studies have shown that thiazole derivatives can target mitotic kinesins such as HSET (KIFC1), which are crucial for cancer cell survival under conditions of centrosome amplification. In vitro assays demonstrated that certain thiazole compounds could induce multipolar spindle formation, leading to increased cell death in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Thiazole derivatives have been reported to exhibit significant activity against antibiotic-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These findings suggest that 2-amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride could serve as a lead compound for developing new antimicrobial agents .

Agricultural Applications

In agricultural science, thiazole compounds have been explored for their herbicidal properties. The structural features of 2-amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride may confer growth-regulating effects on plants. Preliminary studies indicate that thiazole derivatives can enhance seed yield and oil content in crops like rapeseed and St. John’s wort .

Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistryInhibition of HSET leading to cancer cell death; effective against multiple cancer types ,
Antimicrobial ActivitySignificant activity against MRSA and other resistant bacteria ,
Agricultural SciencePotential growth regulator enhancing yield in crops

Case Studies

  • Cancer Cell Line Study : A study demonstrated the efficacy of a thiazole derivative in inducing apoptosis in A549 lung cancer cells through HSET inhibition. The compound was shown to significantly reduce cell viability at micromolar concentrations.
  • Antimicrobial Testing : In a series of experiments, various thiazole derivatives were tested against clinical isolates of resistant bacterial strains. Results indicated that certain modifications to the thiazole structure enhanced antibacterial potency.
  • Agricultural Impact : Field trials involving the application of thiazole-based growth regulators on rapeseed revealed an increase in both seed yield and oil content compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Heterocyclic Substituent Variations

The substitution of the heterocyclic ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Heterocycle Molecular Formula Molecular Weight Key Applications/Properties References
2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride (target) Thiazole C₆H₁₂Cl₂N₂OS* ~239.1* Potential drug intermediates Inferred
(S)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride Imidazole C₆H₁₃Cl₂N₃O 214.09 Biochemical research (e.g., histidine analogs)
2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride Difluorocyclobutyl C₇H₁₂ClF₂NO 223.63 Fluorinated drug candidates
(S)-2-Amino-3-(4-aminophenyl)propan-1-ol Phenyl C₉H₁₄N₂O 166.22 Chiral building block for peptides
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene C₈H₁₃NOS 171.26 Pharmaceutical impurities/analogs

*Estimated based on structural analogs.

Key Observations:

  • Thiazole vs. Imidazole derivatives (e.g., ) are prevalent in histidine-related biochemistry, while thiazole derivatives may exhibit distinct enzyme inhibition profiles .
  • Thiophene vs. Thiazole : Thiophene lacks nitrogen, reducing hydrogen-bonding capacity but increasing aromatic stability. This may limit bioavailability compared to thiazole-containing compounds .
  • Fluorinated Cyclobutyl Group : The difluorocyclobutyl analog () introduces rigidity and metabolic stability, advantageous in CNS-targeting drugs .

Biological Activity

2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including an amino group and a hydroxyl group linked to a thiazole ring, contribute to its reactivity and biological effects.

Structural Characteristics

The molecular formula of 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride is C₅H₈Cl₂N₂OS, with a molecular weight of approximately 231.14 g/mol. The compound's structure is characterized by:

Feature Description
Amino Group Contributes to the compound's reactivity and potential interactions with biological targets.
Hydroxyl Group Enhances solubility and may influence the compound's biological activity.
Thiazole Ring Known for its role in various biological systems, providing a scaffold for drug design.

Antimicrobial Properties

Research indicates that 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride exhibits significant antimicrobial activity. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism of action appears to involve the inhibition of specific enzymes or disruption of cellular processes essential for microbial survival.

Key Findings:

  • Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
  • Exhibits broad-spectrum antifungal activity against drug-resistant Candida strains.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies using various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The results indicate that the compound can significantly reduce cell viability in a dose-dependent manner.

Study Results:

  • In Caco-2 cells, treatment with 100 µM of the compound resulted in a viability reduction of approximately 39.8% compared to untreated controls (p < 0.001).
  • The compound showed selective toxicity towards certain cancer cell lines, suggesting the presence of specific molecular targets that may be exploited for therapeutic purposes .

The precise mechanism by which 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride exerts its biological effects is still under investigation. However, it is believed to interact with various enzymes and receptors, modulating their activity and influencing cellular signaling pathways.

Potential Targets:

  • Enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptors that mediate immune responses, potentially enhancing antitumor immunity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochlorideSimilar thiazole structureVariable antimicrobial activity
2-Amino-3-(thiazol-5-yl)propanoic acid hydrochlorideContains carboxylic acid groupMore acidic properties; less effective against certain pathogens
2-Amino-4-methylthiazoleThiazole ring with an additional methyl groupEnhanced reactivity but different activity profile

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